Studies suggest that alpinetin may possess anti-inflammatory properties. Researchers have investigated its potential effects in various inflammatory conditions, including:
7-Hydroxy-5-methoxy-2-phenylchroman-4-one is a flavonoid derivative with the molecular formula C16H14O4. It features a chroman backbone with hydroxyl and methoxy substituents at specific positions. This compound is notable for its structural complexity and potential biological activities, making it a subject of interest in pharmacological studies.
The mechanism of action of alpinetin is still under investigation, but its biological effects are likely due to multiple pathways. Here are some potential mechanisms:
The chemical reactivity of 7-hydroxy-5-methoxy-2-phenylchroman-4-one includes:
Research indicates that 7-hydroxy-5-methoxy-2-phenylchroman-4-one exhibits various biological activities, including:
Several synthesis methods have been developed for 7-hydroxy-5-methoxy-2-phenylchroman-4-one:
The applications of 7-hydroxy-5-methoxy-2-phenylchroman-4-one span several fields:
Interaction studies have focused on how 7-hydroxy-5-methoxy-2-phenylchroman-4-one interacts with various biological targets:
Several compounds share structural similarities with 7-hydroxy-5-methoxy-2-phenylchroman-4-one. Here are some notable comparisons:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Hydroxyflavone | Hydroxyl group at position 5 | Known for strong antioxidant properties |
Pinostrobin | Methoxy group at position 5 | Isolated from natural sources; exhibits anti-inflammatory effects |
7-Hydroxyflavone | Hydroxyl group at position 7 | Exhibits neuroprotective properties |
These compounds demonstrate varying degrees of biological activity and structural variations that contribute to their unique characteristics.
7-Hydroxy-5-methoxy-2-phenylchroman-4-one, also known as alpinetin, exerts significant regulatory effects on the cyclic adenosine monophosphate-cyclic adenosine monophosphate response element-binding protein-microphthalmia-associated transcription factor signaling cascade, which represents a critical pathway in melanogenesis regulation [8] [11]. The compound demonstrates the ability to modulate intracellular cyclic adenosine monophosphate levels, thereby influencing downstream transcriptional events [11] [12].
Research investigations have revealed that structurally similar flavanones, including those bearing hydroxyl and methoxy substitutions at positions 7 and 5 respectively, can stimulate melanogenesis through activation of the cyclic adenosine monophosphate-dependent pathway [11] [13]. The mechanism involves enhancement of cyclic adenosine monophosphate production, which subsequently activates protein kinase A, leading to phosphorylation of cyclic adenosine monophosphate response element-binding protein [8] [11].
The phosphorylated cyclic adenosine monophosphate response element-binding protein then promotes transcriptional activation of microphthalmia-associated transcription factor, the master regulator of melanogenic gene expression [8] [14]. Experimental evidence demonstrates that compounds within this structural class can induce microphthalmia-associated transcription factor expression, resulting in upregulation of tyrosinase, tyrosinase-related protein 1, and tyrosinase-related protein 2 [11] [12].
Parameter | Effect | Mechanism |
---|---|---|
Cyclic adenosine monophosphate levels | Increased production [11] | Direct stimulation of adenylate cyclase activity |
Cyclic adenosine monophosphate response element-binding protein phosphorylation | Enhanced phosphorylation [11] [13] | Protein kinase A-mediated activation |
Microphthalmia-associated transcription factor expression | Upregulated transcription [8] [14] | Cyclic adenosine monophosphate response element-binding protein-dependent gene activation |
Melanogenic enzyme expression | Increased tyrosinase activity [11] [12] | Microphthalmia-associated transcription factor-mediated transcriptional control |
Studies utilizing related chromone derivatives have shown that the cyclic adenosine monophosphate-cyclic adenosine monophosphate response element-binding protein-microphthalmia-associated transcription factor axis can be pharmacologically modulated through small molecule interventions [14] [29]. The regulatory mechanism involves cyclic adenosine monophosphate response element-binding protein-regulated transcription coactivator proteins, which are essential for full activation of cyclic adenosine monophosphate response element-binding protein target gene expression [14] [29].
7-Hydroxy-5-methoxy-2-phenylchroman-4-one exhibits potent anti-inflammatory properties through targeted inhibition of the nuclear factor kappa B signaling pathway [4] [23] [27]. The compound effectively prevents nuclear translocation of the nuclear factor kappa B p65 subunit, thereby blocking transcriptional activation of inflammatory mediators [4] [18].
Mechanistic studies have demonstrated that alpinetin suppresses toll-like receptor 4-mediated inflammatory responses by interfering with the toll-like receptor 4-myeloid differentiation primary response 88-tumor necrosis factor receptor-associated factor 6-transforming growth factor beta-activated kinase 1 complex formation [4] [23]. This disruption prevents downstream nuclear factor kappa B activation and subsequent inflammatory gene expression [4] [23].
The compound significantly reduces production of multiple proinflammatory cytokines, including tumor necrosis factor alpha, interleukin-1 beta, interleukin-6, interleukin-8, and chemokine ligand 2 [4] [15] [18]. Experimental data indicate that treatment with related hydroxyflavanone compounds can decrease inflammatory cytokine levels by 60-80% compared to lipopolysaccharide-stimulated controls [15] [18].
Cytokine | Control Level | Treated Level | Percentage Reduction |
---|---|---|---|
Tumor necrosis factor alpha [18] | 136.7±30.3 pg/ml | 28.2±5.4 pg/ml | 79.4% |
Interleukin-1 beta [15] | 1271.6±39.8 pg/ml | 1540.9±266.6 pg/ml | Variable response |
Interleukin-6 [18] | 21679.3±75.5 pg/ml | 21277.3±385.7 pg/ml | Minimal reduction |
Monocyte chemoattractant protein-1 [18] | 1030.1±34.8 pg/ml | 768.6±122.9 pg/ml | 25.4% |
Research findings indicate that the anti-inflammatory mechanism involves reduction of reactive oxygen species production, which subsequently decreases nuclear factor kappa B activation [18] [27]. The compound demonstrates the ability to prevent lipopolysaccharide-induced reactive oxygen species generation and nitric oxide production in macrophage cell lines [18] [23].
Additional studies have shown that alpinetin can inhibit nuclear factor kappa B-dependent gene expression through modulation of upstream signaling events, including inhibition of inhibitor of kappa B kinase phosphorylation and prevention of inhibitor of kappa B degradation [4] [23] [27].
7-Hydroxy-5-methoxy-2-phenylchroman-4-one demonstrates significant modulatory effects on apoptotic regulatory proteins, particularly members of the B-cell lymphoma 2 family [5] [17] [28]. The compound induces apoptosis through mitochondrial-mediated pathways involving alterations in pro-apoptotic and anti-apoptotic protein expression [5] [16] [17].
Experimental investigations have revealed that structurally related compounds, including 7-{4-[Bis-(2-hydroxyethyl)-amino]-butoxy}-5-hydroxy-8-methoxy-2-phenylchromen-4-one, significantly alter B-cell lymphoma 2 family protein expression patterns [5]. Treatment with these compounds results in upregulation of pro-apoptotic proteins B-cell lymphoma 2-like protein 4 and BH3 interacting domain death agonist, while simultaneously downregulating anti-apoptotic proteins B-cell lymphoma 2 and B-cell lymphoma-extra large [5] [17].
The mitochondrial pathway of apoptosis is activated through disruption of mitochondrial outer membrane permeabilization, leading to cytochrome c release into the cytosol [5] [16] [17]. This process is tightly regulated by B-cell lymphoma 2 family proteins, where pro-apoptotic members facilitate cytochrome c release while anti-apoptotic members function as inhibitors [16] [28].
Protein | Expression Change | Functional Role | Cellular Localization |
---|---|---|---|
B-cell lymphoma 2-like protein 4 [5] | Upregulated | Pro-apoptotic effector | Mitochondrial membrane |
BH3 interacting domain death agonist [5] | Upregulated | Pro-apoptotic activator | Cytosolic/mitochondrial |
B-cell lymphoma 2 [5] | Downregulated | Anti-apoptotic guardian | Mitochondrial membrane |
B-cell lymphoma-extra large [5] | Downregulated | Anti-apoptotic guardian | Mitochondrial membrane |
The apoptotic cascade involves activation of caspase-3, caspase-8, and caspase-9, with cytochrome c serving as a critical mediator in apoptosome formation [5] [17]. Studies demonstrate that related hydroxymethoxyflavanone compounds can induce significant increases in caspase activity, with caspase-3 activation being particularly pronounced [5] [17].
Mechanistic studies indicate that the compound-induced apoptosis involves endoplasmic reticulum stress pathways, with upregulation of glucose-regulated protein 78, glucose-regulated protein 94, and C/EBP homologous protein [5]. This endoplasmic reticulum stress response contributes to mitochondrial dysfunction and subsequent B-cell lymphoma 2 family protein modulation [5] [17].
7-Hydroxy-5-methoxy-2-phenylchroman-4-one exhibits complex interactions with estrogen receptor alpha, demonstrating both antagonistic and agonistic properties depending on cellular context and concentration [7] [10] [24]. The compound belongs to a class of phytoestrogens that can compete with endogenous estradiol for receptor binding sites [7].
Competitive binding assays have revealed that structurally related flavonoids, including those with similar hydroxyl and methoxy substitution patterns, exhibit moderate binding affinity to estrogen receptor alpha [7]. The binding affinity is substantially lower than that of 17β-estradiol, with inhibitory concentration 50 values typically ranging from 2.8 × 10⁻³ to 10⁻³ molar concentrations [7].
Virtual docking studies have provided insights into the molecular basis of estrogen receptor alpha interactions [7] [10]. The compound demonstrates the ability to bind to key amino acid residues within the ligand-binding domain, including interactions with arginine 394 and glutamate 353, which are critical for receptor activation [7] [10].
Binding Parameter | 7-Hydroxy-5-methoxy-2-phenylchroman-4-one | 17β-Estradiol Reference |
---|---|---|
Inhibitory concentration 50 [7] | 2.8 × 10⁻³ M | 1.8 × 10⁻⁸ M |
Relative binding affinity [7] | 1/1000 to 1/10000 | 1.0 (reference) |
Key binding residues [7] | Arg394, Glu353 | Arg394, Glu353, His524 |
Binding distance [7] | Variable | 10.9 Å optimal |
The estrogen receptor alpha modulation by hydroxymethoxychromanone compounds involves complex conformational changes that can result in either agonistic or antagonistic outcomes [10] [24]. The position of helix 12 within the receptor structure is critically important for determining the functional outcome of ligand binding [10] [24].
Research has shown that selective estrogen receptor modulators can affect receptor stability and coregulator binding through mechanisms involving covalent modification of specific cysteine residues [10]. Cysteine 530 within the ligand-binding domain represents a particularly important target for covalent antagonists, as it undergoes significant positional changes during receptor state transitions [10].
7-Hydroxy-5-methoxy-2-phenylchroman-4-one demonstrates significant inhibitory activity against tyrosinase, the rate-limiting enzyme in melanogenesis [8] [30] [33]. The compound affects both monophenolase and diphenolase activities of tyrosinase, which catalyze the oxidation of tyrosine to dopaquinone and the subsequent conversion of dopaquinone to dopachrome [8] [30].
Structure-activity relationship studies have revealed that the presence of hydroxyl groups at position 7 and methoxy groups at position 5 on the chromanone scaffold contributes significantly to tyrosinase inhibitory activity [30] [33]. Competitive inhibition kinetics suggest that the compound binds directly to the active site of tyrosinase, interfering with substrate binding [30] [33].
Experimental data demonstrate that related flavanone compounds containing resorcinol groups exhibit potent tyrosinase inhibition, with inhibitory concentration 50 values as low as 1.79 micromolar for monophenolase activity and 7.48 micromolar for diphenolase activity [33]. These values indicate substantially higher potency compared to standard inhibitors such as kojic acid [30].
Enzymatic Activity | Inhibitory Concentration 50 | Inhibition Type | Binding Affinity |
---|---|---|---|
Monophenolase [33] | 1.79 μM | Competitive | High |
Diphenolase [33] | 7.48 μM | Competitive | Moderate |
Tyrosinase glycosylation [31] | Variable | Non-competitive | Variable |
Melanin synthesis [8] | 10-30 μM range | Mixed inhibition | Moderate |
The mechanism of tyrosinase inhibition involves interaction with the copper-binding domain of the enzyme, which contains strictly conserved histidine residues essential for catalytic activity [8] [30]. Molecular docking studies indicate that hydroxymethoxychromanone compounds can form stable complexes with the enzyme active site through hydrogen bonding and hydrophobic interactions [30].
Beyond direct enzymatic inhibition, the compound affects melanogenesis through regulation of tyrosinase gene expression via modulation of microphthalmia-associated transcription factor activity [8] [12]. This dual mechanism of action, involving both direct enzymatic inhibition and transcriptional regulation, contributes to the overall anti-melanogenic effects [8] [12].